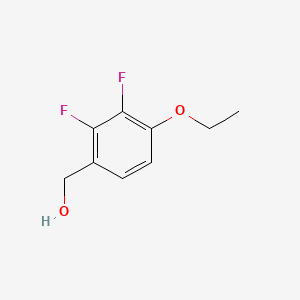

4-Ethoxy-2,3-difluorobenzyl alcohol

Beschreibung

Contextualization of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules, a process known as fluorination, has become a pivotal strategy in organic synthesis. numberanalytics.com Fluorine possesses a unique combination of properties that dramatically alter the characteristics of the parent molecule. lew.ro As the most electronegative element, fluorine's presence creates highly polarized carbon-fluorine (C-F) bonds, which are the strongest single bonds to carbon in organic chemistry. youtube.com This bond strength contributes to the enhanced thermal and metabolic stability of fluorinated compounds. lew.royoutube.com

The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric disruption, yet its electronic influence is profound. lew.roacs.org This modification can influence a molecule's lipophilicity, acidity, basicity, and conformation. lew.ronih.govnih.gov Consequently, fluorination is a widely used tactic in the development of pharmaceuticals, agrochemicals, and advanced materials to improve efficacy, stability, and binding affinity to target proteins. lew.royoutube.com It is estimated that approximately 30 to 50 percent of all pharmaceuticals now contain fluorine. lew.ro The ability of fluorine to enhance metabolic stability or modulate physicochemical properties is a key driver for its incorporation into new drug candidates and other advanced materials. lew.ronih.gov

Table 1: Key Properties of Fluorine and Their Impact on Molecular Design

| Property of Fluorine | Consequence in Organic Molecules |

|---|---|

| Highest Electronegativity | Creates strong, polarized C-F bonds; induces powerful electron-withdrawing effects. lew.roacs.org |

| Small van der Waals Radius | Acts as a hydrogen isostere (bioisostere), enabling replacement without major steric changes. lew.ro |

| High C-F Bond Strength | Increases thermal and metabolic stability, blocking sites of oxidative metabolism. lew.royoutube.com |

| Modulation of pKa | Can significantly alter the acidity or basicity of nearby functional groups. lew.ro |

| Lipophilicity Alteration | Can increase lipophilicity, affecting absorption, distribution, and transport properties. numberanalytics.com |

Importance of Benzyl (B1604629) Alcohol Scaffolds as Chemical Building Blocks

Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis. patsnap.comwikipedia.org The benzyl alcohol scaffold features a hydroxyl group attached to a benzene (B151609) ring via a methylene (B1212753) bridge. patsnap.com This structure offers two primary sites for chemical modification: the reactive hydroxyl group and the aromatic ring.

The hydroxyl group can readily undergo reactions such as oxidation to form aldehydes or carboxylic acids, and esterification with carboxylic acids to form esters. patsnap.comtaylorandfrancis.com It can also be converted into a leaving group, facilitating nucleophilic substitution reactions. patsnap.com Benzyl esters are frequently employed as protecting groups in complex syntheses because they can be easily removed under mild conditions. wikipedia.org

The aromatic ring can be modified through electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The inherent stability and structural rigidity of the phenyl group make the benzyl alcohol scaffold a reliable platform for constructing more complex molecules. nih.govacs.org This versatility has established benzyl alcohols as key intermediates in the synthesis of pharmaceuticals, fragrances, and materials. wikipedia.orgtaylorandfrancis.com

Rationale for Investigating 4-Ethoxy-2,3-difluorobenzyl Alcohol: Bridging Fluorination and Alkoxy Substitution

The specific interest in this compound stems from the unique combination of substituents on its aromatic ring. This molecule serves as a sophisticated research tool to study the interplay between electron-withdrawing and electron-donating groups on the properties of the benzyl alcohol core.

The two fluorine atoms at the ortho and meta positions (positions 2 and 3) exert a strong collective electron-withdrawing effect due to their high electronegativity. This fluorination pattern is known to significantly influence the conformational properties and hydrogen-bond acidity of the benzylic hydroxyl group. nih.govnih.gov Theoretical and experimental studies on related fluorinated benzyl alcohols have shown that ortho-fluorine substitution can lead to intramolecular hydrogen bonding (OH···F), which affects the molecule's conformational landscape and reactivity. nih.govnih.gov

In direct contrast, the ethoxy group at the para position (position 4) is an electron-donating group through resonance. This electronic opposition—electron withdrawal from the fluorine atoms and electron donation from the ethoxy group—creates a complex electronic environment on the benzene ring. Investigating this substitution pattern allows researchers to probe fundamental questions about the additivity and potential non-linear effects of substituent properties on chemical reactivity and intermolecular interactions. This makes this compound a valuable intermediate for synthesizing novel compounds where precise control over electronic and steric properties is crucial.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 293299-94-2 synquestlabs.com |

| Molecular Formula | C₉H₁₀F₂O₂ synquestlabs.com |

| Molecular Weight | 188.17 g/mol synquestlabs.com |

| Structure | Benzyl alcohol with fluorine atoms at C2 and C3, and an ethoxy group at C4. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-ethoxy-2,3-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCFULRHHJUBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Ethoxy 2,3 Difluorobenzyl Alcohol

Reactivity Profiles of Fluorinated Benzyl (B1604629) Alcohols

The reactivity of fluorinated benzyl alcohols is dictated by the electronic and steric properties of the fluorine atoms, the hydroxyl group, and any other substituents on the aromatic ring.

Nucleophilic and Electrophilic Transformations of the Hydroxyl Group

The hydroxyl group of benzyl alcohols can undergo both nucleophilic and electrophilic transformations. Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature. nih.gov Activation is typically required, often by converting the alcohol into a better leaving group, such as a sulfonate ester. nih.gov For benzyl alcohols specifically, mechanochemical methods using reagents like TFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) can facilitate nucleophilic substitution to form amines, halides, and ethers. nih.gov

The transformation of a benzyl alcohol into a benzyl fluoride (B91410), for instance, can be achieved via methods that promote an S(_N)2 reaction, thereby inverting the stereochemistry if the benzylic carbon is chiral. beilstein-journals.orgnih.gov Once formed, the benzylic C-F bond, despite its high polarity, can be activated for further nucleophilic substitution, often using hydrogen bond donors like water or hexafluoroisopropanol (HFIP) as activators. beilstein-journals.orgnih.gov

Electrophilic transformations at the hydroxyl group are also possible. The oxygen atom's lone pairs allow it to act as a nucleophile, reacting with various electrophiles. For instance, benzylation of alcohols can occur under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.org

Table 1: Examples of Hydroxyl Group Transformations in Benzyl Alcohols

| Transformation Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution (Amine Synthesis) | TFFH, K₂HPO₄, Morpholine | Benzyl Amine | nih.gov |

| Nucleophilic Substitution (Fluorination) | TMS-morpholine, DAST | Benzyl Fluoride | beilstein-journals.orgnih.gov |

| Nucleophilic Substitution (of Benzyl Fluoride) | Nucleophile, H₂O/Isopropanol | Substituted Benzyl Product | beilstein-journals.orgnih.gov |

Influence of Fluorine Atoms on Aromatic Ring Reactivity and Selectivity

The presence of fluorine atoms on the benzene (B151609) ring significantly alters its electronic and steric properties, thereby influencing its reactivity. numberanalytics.com Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond (inductive effect), which generally deactivates the ring towards electrophilic substitution. numberanalytics.comstackexchange.com This deactivation is pronounced when multiple fluorine atoms are present. numberanalytics.com

Conversely, the fluorine atoms, like other halogens, can donate electron density back to the ring through their lone pairs via a resonance effect (pi-donation). However, for fluorine, the inductive effect strongly outweighs the resonance effect. This strong electron-withdrawing nature stabilizes the intermediate (Meisenheimer complex) in nucleophilic aromatic substitution (S(_N)Ar) reactions, making fluorinated aromatics more reactive towards nucleophiles compared to their non-fluorinated counterparts. numberanalytics.comstackexchange.com In fact, fluoride is often a better leaving group than other halogens in S(_N)Ar reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing fluorine. stackexchange.com

The substitution of hydrogen with fluorine also introduces steric hindrance. numberanalytics.com Furthermore, the incorporation of fluorine can stabilize the aromatic ring, increasing its resistance to addition reactions and enhancing thermal stability. nih.govacs.org This stabilization arises from the contribution of fluorine's π-orbitals to the aromatic system, a concept termed "fluoromaticity". nih.govacs.org

Reaction Mechanisms in the Transformation of 4-Ethoxy-2,3-difluorobenzyl Alcohol

The transformation of this compound can proceed through various mechanisms, depending on the reagents and conditions employed.

Studies on Oxidation Reactions of Benzyl Alcohols

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. nih.gov These reactions can be catalyzed by various transition metals, such as palladium. nih.govresearchgate.netnih.gov The generally accepted mechanism for palladium-catalyzed aerobic oxidation involves the formation of a benzyl alkoxide intermediate on the catalyst surface. nih.gov This is followed by the rate-determining step, which is typically the cleavage of the alpha-carbon-hydrogen bond (C(α)-H), to yield the adsorbed aldehyde. nih.gov

For substituted benzyl alcohols, the reaction rate is sensitive to the electronic nature of the ring substituents. Electron-donating groups can enhance the rate of hydride abstraction, thus accelerating the conversion, while electron-withdrawing groups on the aromatic ring tend to slow down the process. researchgate.net In the case of this compound, the electron-donating ethoxy group would be expected to facilitate oxidation, while the electron-withdrawing fluorine atoms would hinder it. The net effect would depend on the specific catalyst and reaction conditions.

Alternative oxidation mechanisms can involve radical pathways. For example, peroxymonosulfate (B1194676) activated by carbon nanotubes can generate radicals for the selective oxidation of benzyl alcohol. gdut.edu.cn

Table 2: Key Mechanistic Steps in Benzyl Alcohol Oxidation

| Catalyst/System | Key Intermediate | Rate-Determining Step | Influencing Factors | Reference |

|---|---|---|---|---|

| Pd/TiO₂ | Benzyl Alkoxide | C(α)-H bond scission | Electronic effects of ring substituents | nih.govnih.gov |

| Pd/AlO(OH) | Not specified | Hydride abstraction | Electronic effects of ring substituents | researchgate.net |

Investigations into Alkylation and Etherification Pathways

Benzyl alcohols are common substrates for etherification reactions. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic method. organic-chemistry.org Dehydrative etherification, where two alcohol molecules combine with the elimination of water, offers an atom-economical alternative. This can be catalyzed by various systems, including iron complexes or platinum catalysts. researchgate.net The mechanism for dehydrative cross-etherification can involve the formation of a benzylic cation, which is then attacked by the second alcohol. researchgate.net

Alkylation of the aromatic ring in a benzyl alcohol is also possible. However, direct C-O bond activation of benzyl alcohols allows them to act as electrophiles in cross-coupling reactions. Nickel, iron, or cobalt catalysts can promote the reaction of benzyl alcohols with Grignard reagents, leading to the formation of new C-C bonds at the benzylic position. acs.org This provides a direct pathway to transform the C-OH group into a C-Aryl or C-Alkyl group. acs.org

The formation of dibenzyl ethers is a common side reaction in many transformations of benzyl alcohols, particularly under acidic or thermal conditions where self-etherification can occur. researchgate.net

Cross-Coupling Reactions Involving Fluorinated Aromatic Moieties

While specific studies on the cross-coupling reactions of this compound are not extensively documented in peer-reviewed literature, its reactivity can be inferred from the behavior of structurally similar fluorinated aromatic compounds and benzyl alcohols in well-established palladium-catalyzed cross-coupling reactions. The presence of the benzyl alcohol group, the ethoxy substituent, and the two fluorine atoms on the aromatic ring presents a unique combination of electronic and steric factors that would influence its participation in such transformations.

The primary challenge in using this compound directly in cross-coupling reactions lies in the activation of a suitable leaving group. The hydroxyl group of the benzyl alcohol is a poor leaving group and would require conversion to a more reactive species, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate), to facilitate oxidative addition to a palladium(0) catalyst.

Alternatively, direct cross-coupling methods that activate the C–O bond of the alcohol could potentially be employed, though these are less common for benzyl alcohols compared to their allylic or propargylic counterparts.

The fluorine atoms at the 2- and 3-positions significantly influence the electronic properties of the aromatic ring. Their strong electron-withdrawing nature can make the C–F bonds susceptible to activation under certain catalytic conditions, although C–F bond activation is generally more challenging than that of C–Br or C–I bonds. However, in the context of coupling at the benzylic position, the fluorine atoms would primarily exert an electronic effect on the stability of potential intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For this compound to participate in a Suzuki-Miyaura reaction, it would typically first be converted to its corresponding benzyl halide, for instance, 4-ethoxy-2,3-difluorobenzyl bromide. This derivative could then be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

A hypothetical Suzuki-Miyaura coupling of a derivative of this compound is presented below:

Hypothetical Reaction Scheme:

(This is a hypothetical reaction scheme for illustrative purposes)

The choice of catalyst, ligand, and base is crucial for a successful outcome, especially given the presence of the fluorine substituents. The following table outlines potential conditions based on literature precedents for the Suzuki-Miyaura coupling of benzyl halides.

Table 1: Potential Conditions for Suzuki-Miyaura Coupling of 4-Ethoxy-2,3-difluorobenzyl Bromide

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective palladium precursors. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine (B1218219) ligands are known to promote the oxidative addition and reductive elimination steps. |

| Boronic Acid/Ester | Arylboronic acids, alkylboronic acids, potassium aryltrifluoroborates | A wide range of coupling partners can be used. Potassium trifluoroborates are often more stable and can give higher yields. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical to facilitate the transmetalation step without promoting side reactions. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred for Suzuki-Miyaura reactions. |

| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, direct amination of this compound is unlikely. The alcohol would first need to be converted to a suitable precursor, such as 4-ethoxy-2,3-difluorobenzyl bromide or tosylate. This electrophile could then be coupled with a primary or secondary amine.

The reaction is catalyzed by a palladium complex, and the choice of ligand is critical to the success of the coupling, influencing the scope of the amine coupling partner and the reaction conditions required.

Hypothetical Reaction Scheme:

(This is a hypothetical reaction scheme for illustrative purposes)

The conditions for a successful Buchwald-Hartwig amination of a 4-ethoxy-2,3-difluorobenzyl derivative would need to be carefully optimized. The table below provides a starting point based on established protocols.

Table 2: Potential Conditions for Buchwald-Hartwig Amination of 4-Ethoxy-2,3-difluorobenzyl Bromide

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Standard palladium precursors for Buchwald-Hartwig amination. |

| Ligand | BINAP, Xantphos, RuPhos | The choice of ligand is crucial and depends on the nature of the amine. Bidentate ligands are often effective. |

| Amine | Primary amines, secondary amines, anilines | A wide variety of amines can be used as coupling partners. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary for the reaction. |

| Temperature | 80-120 °C | The reaction often requires heating to proceed at a reasonable rate. |

Applications in Advanced Chemical Synthesis and Materials Science

4-Ethoxy-2,3-difluorobenzyl Alcohol as a Key Intermediate in Complex Molecular Architectures

The strategic placement of fluorine atoms and an ethoxy group on the benzyl (B1604629) alcohol scaffold makes this compound a valuable precursor for a range of sophisticated molecular structures. These substituents modulate the electronic properties, reactivity, and intermolecular interactions of the resulting molecules.

Precursor in Liquid Crystal Synthesis

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their physical properties, such as dielectric anisotropy, viscosity, and melting point. The presence of the 2,3-difluoro substitution in this compound makes it a desirable intermediate for the synthesis of novel liquid crystalline materials. While specific research detailing the direct use of this compound is emerging, the synthesis of related compounds like 4-ethoxy-2,3-difluorophenol (B141254) is noted for its application as a liquid crystal intermediate. google.com This suggests that the 4-ethoxy-2,3-difluorophenyl moiety is a valuable component in the design of liquid crystals. The synthesis of α,α-difluorobenzyl ether derivatives for liquid crystal applications further underscores the importance of fluorinated benzyl structures in this field. chemimpex.comrsc.org The general approach involves incorporating the fluorinated aromatic core into a larger molecular framework that exhibits mesogenic behavior.

Building Block for Functionalized Aromatic Compounds

This compound serves as a versatile building block for the synthesis of more complex functionalized aromatic compounds. The hydroxyl group can be readily converted into other functional groups, or the entire benzyl moiety can be incorporated into a larger molecular architecture. The presence of fluorine atoms can influence the regioselectivity of further aromatic substitutions and modify the chemical and biological properties of the final product. For example, related difluorobenzyl alcohols are utilized in medicinal chemistry to create novel drug candidates, as fluorine can enhance metabolic stability and binding affinity. chemimpex.comontosight.ai The synthesis of complex molecules often involves the strategic use of such building blocks to introduce specific functionalities.

Role in the Synthesis of Fluorine-Containing Organic Materials

The demand for advanced organic materials with tailored properties has led to increased interest in fluorine-containing building blocks. The incorporation of fluorine can bestow desirable characteristics such as thermal stability, chemical resistance, and specific optoelectronic properties. organic-chemistry.org this compound is a prime candidate for the synthesis of such materials. Its derivatives can be explored as components in polymers, dyes, and other functional organic materials where the unique properties of the 4-ethoxy-2,3-difluorobenzyl group can be exploited. The synthesis of new families of fluorinated compounds often relies on versatile precursors like this alcohol to introduce the fluorinated motifs. nih.gov

Synthetic Pathways for Derivatives Incorporating the 4-Ethoxy-2,3-difluorobenzyl Moiety

The reactivity of the benzylic alcohol functionality allows for a variety of synthetic transformations, leading to a diverse range of derivatives. These derivatives are crucial for expanding the applications of the 4-ethoxy-2,3-difluorobenzyl core.

Formation of Esters and Ethers

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: Esters can be synthesized by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. For instance, direct esterification with a carboxylic acid can be promoted by an acid catalyst. The use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the direct esterification of alcohols via C(sp³)–H bond functionalization represents a modern approach. rsc.org

Etherification: The formation of ethers from this compound can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. Alternatively, eco-friendly methods for the etherification of benzyl alcohols using iron(II/III) chloride in a green solvent like propylene (B89431) carbonate have been developed. nih.govacs.org These methods can be applied to synthesize a range of symmetrical and unsymmetrical ethers.

| Derivative Type | General Reaction | Reagents/Conditions |

| Ester | Esterification | Carboxylic acid (acid catalyst), Acyl chloride (base), or Anhydride |

| Ether | Etherification | Alkyl halide (with base, e.g., NaH), or another alcohol (acid catalyst) |

Derivatization to Carboxylic Acid Analogues

The primary alcohol group of this compound can be oxidized to the corresponding carboxylic acid, 4-ethoxy-2,3-difluorobenzoic acid. This transformation is a key step in creating another class of valuable intermediates. The oxidation can be carried out using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). The synthesis of related difluorobenzoic acids often employs such oxidation strategies. google.com The resulting carboxylic acid can then participate in a wide array of subsequent reactions, such as amide bond formation.

| Starting Material | Product | Typical Oxidizing Agents |

| This compound | 4-Ethoxy-2,3-difluorobenzoic acid | KMnO₄, PCC, Jones Reagent |

Lack of Publicly Available Research Data on this compound for Polymer Applications

Despite its availability as a research chemical, a thorough review of scientific literature and patent databases reveals a significant absence of published studies on the application of this compound, particularly concerning its incorporation into polymer scaffolds.

While the compound is listed by several chemical suppliers for research and development purposes, there is no discernible body of academic or industrial research detailing its use in materials science or advanced chemical synthesis. Searches for its application in polymerization, polymer functionalization, or as a building block for advanced materials have not yielded any specific research findings.

This lack of data prevents a detailed discussion of its role in the development of new polymers or its potential impact on material properties. Consequently, the creation of an in-depth scientific article, complete with research findings and data tables as requested, is not feasible at this time due to the apparent novelty of this compound in the field of polymer chemistry.

Further research and development would be required to elucidate the potential applications of this compound in the creation of advanced polymer systems. Until such research is published, its role in the synthesis of polymer scaffolds remains speculative.

Advanced Spectroscopic and Computational Analysis of 4 Ethoxy 2,3 Difluorobenzyl Alcohol

Spectroscopic Characterization Techniques for Fluorinated Benzyl (B1604629) Alcohols

Spectroscopic methods are indispensable for the structural confirmation and analysis of fluorinated organic molecules like 4-Ethoxy-2,3-difluorobenzyl alcohol. These techniques provide detailed information on the molecular framework, functional groups, and bonding environments.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and their electronic environments can be mapped out.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The ethoxy group will show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The benzylic methylene protons will appear as a singlet, which may be broadened by coupling to the hydroxyl proton, or as a doublet if coupled to fluorine.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethoxy) | 1.4 | Triplet (t) | ~7.0 |

| O-CH₂ (ethoxy) | 4.1 | Quartet (q) | ~7.0 |

| Ar-CH₂-OH | 4.7 | Singlet (s) or Doublet (d) | - |

| Ar-H | 6.9 - 7.2 | Multiplet (m) | - |

| OH | Variable | Broad Singlet (br s) | - |

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The presence of electron-withdrawing fluorine atoms significantly influences the chemical shifts of the aromatic carbons to which they are attached, causing them to appear at lower field (higher ppm). Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides further structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| C H₃ (ethoxy) | ~15 |

| O-C H₂ (ethoxy) | ~64 |

| Ar-C H₂-OH | ~58 (doublet due to C-F coupling) |

| Aromatic Carbons | 115 - 155 (with C-F coupling) |

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between them (³JFF) are diagnostic of their relative positions on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com For this compound, the IR spectrum is characterized by specific absorption bands corresponding to its hydroxyl, ether, and fluoroaromatic components. A key feature of the IR spectrum of an alcohol is the broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration. masterorganicchemistry.com The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. masterorganicchemistry.comresearchgate.net The position and shape of this band can provide insights into the strength and nature of these hydrogen-bonding interactions. dtu.dk The introduction of fluorine atoms can influence the acidity of the hydroxyl proton and, consequently, the hydrogen bond strength. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching (Hydrogen-bonded) | 3200 - 3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether & Alcohol) | Stretching | 1000 - 1300 |

| C-F (Fluoroaromatic) | Stretching | 1100 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of benzyl alcohols often involves the loss of a hydrogen atom, a water molecule (M-18), or the hydroxymethyl group. libretexts.orgmiamioh.edu The presence of the ethoxy and difluoro substituents will lead to a unique fragmentation pattern. Alpha-cleavage next to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 188 | [M]⁺ | Molecular Ion |

| 171 | [M-OH]⁺ | Loss of hydroxyl radical |

| 170 | [M-H₂O]⁺ | Loss of water |

| 159 | [M-C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 141 | [M-C₂H₅O]⁺ | Loss of ethoxy radical |

| 125 | [C₇H₄F₂O]⁺ | Benzylic cleavage |

Quantum Chemical and Computational Studies

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and predict various properties. researchgate.net These calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental spectra for validation. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational landscape. The molecule has rotational freedom around the C-O bonds of the ethoxy group and the C-C bond connecting the benzyl group to the ring. MD simulations can identify the most stable conformers and the energy barriers between them. These simulations are also highly effective for studying intermolecular interactions, such as the hydrogen bonding network that forms between molecules in the liquid state. By simulating the molecule in a solvent, one can also study solvent-solute interactions in detail.

Application of Machine Learning in the Design and Prediction of Fluorinated Compounds

The strategic incorporation of fluorine into organic molecules can dramatically alter their chemical and physical properties, making fluorinated compounds highly valuable in pharmaceuticals, materials science, and agrochemicals. However, predicting the precise effects of fluorination can be challenging and resource-intensive using traditional experimental and computational methods alone. rsc.org Machine learning (ML) has emerged as a transformative approach, accelerating the design and characterization of novel fluorinated compounds by rapidly and accurately predicting their properties. research.google

The utility of machine learning in this domain stems from its ability to learn complex relationships from large datasets of chemical structures and their associated properties. research.googlenih.gov For fluorinated molecules like this compound, ML models can be trained on data from quantum chemical calculations, such as Density Functional Theory (DFT), to predict a wide array of characteristics far more quickly than the initial calculations would allow. research.googlenih.gov This data-driven methodology enables high-throughput virtual screening and the rational design of molecules with desired attributes.

Predictive Modeling of Physicochemical Properties

Machine learning models are increasingly adept at predicting the fundamental properties of fluorinated compounds. These predictions are crucial for understanding the behavior of a molecule in various environments and for designing compounds with specific applications in mind.

Reactivity and Acidity: ML models can quantitatively predict reactivity parameters. For instance, models have been developed to predict the fluoride (B91410) ion affinity (FIA), a key measure of Lewis acidity, with high accuracy. researchgate.net A graph neural network trained on the extensive FIA49k dataset, which contains nearly 49,000 data points, can predict FIA values from a molecule's SMILES string with a mean absolute error of just 14 kJ mol⁻¹. researchgate.net Other models successfully predict the fluorination strength of N–F electrophilic reagents, which is vital for planning synthetic routes. rsc.org For this compound, such models could predict its hydrogen-bond acidity, which is influenced by the ortho-difluoro substitutions and potential intramolecular interactions. nih.gov

Bond Energies and Stability: The strength of the carbon-fluorine (C-F) bond is fundamental to the stability and reactivity of fluorinated compounds. Machine learning algorithms, including Random Forest and Feed-forward Neural Networks, have been applied to predict C–F bond dissociation energies with remarkable accuracy, often within the range of chemical accuracy (<1 kcal/mol). chemrxiv.org This predictive capability is essential for assessing the environmental fate of fluorinated compounds and for designing targeted degradation strategies.

Conformational and Spectroscopic Properties: The three-dimensional conformation of a molecule dictates many of its properties. Computational analyses have shown that the conformational landscapes of benzyl alcohols are strongly influenced by fluorine substitution. nih.gov ML can augment these studies by rapidly predicting stable conformers and their relative energies, as well as spectroscopic characteristics, which are essential for structural elucidation.

The table below summarizes various ML approaches used to predict the properties of fluorinated compounds.

| Machine Learning Model/Technique | Predicted Property/Application | Example Descriptors/Input | Reference |

| Message Passing Neural Networks (MPNNs) | Electronic, thermodynamic, and vibrational properties | Molecular graphs, atom & bond features | research.google |

| Graph Neural Networks (GNNs) | Lewis acidity (Fluoride Ion Affinity) | SMILES strings, molecular graphs | researchgate.net |

| Feed-forward Neural Networks (FNNs) | C-F bond dissociation energies | Molecular structures, chemical families | chemrxiv.org |

| Random Forest (RF) | C-F bond dissociation energies, biological activity | Molecular structures, physicochemical features | chemrxiv.orgbiorxiv.org |

| Cascaded & Multitask Learning | Compound selectivity for drug discovery | Activity and selectivity data | nih.gov |

| Neural Network with SMILES-based encoding | Fluorination strength of reagents | SMILES strings, molecular & categorical descriptors | rsc.org |

Accelerating Discovery of Bioactive Compounds

In drug discovery, fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. However, the outcomes of such substitutions are not always predictable. Machine learning offers a powerful tool to navigate this complexity.

Multimodal deep learning models have been developed to specifically predict how fluorine substitution impacts the biological activity of a compound. biorxiv.org These models can learn from vast datasets of compound-protein interactions to forecast whether a specific fluorination will increase or decrease binding affinity. For a molecule like this compound, which serves as a building block, these predictive tools can guide its incorporation into larger, more complex structures to optimize their potential as therapeutic agents. bldpharm.compharmint.net By integrating structural data of both the compound and the target protein, ML methods can identify promising candidates for synthesis and testing, significantly reducing the time and cost of drug development. nih.govbiorxiv.org

The integration of explainable AI (XAI) techniques further enhances the utility of these models by providing insights into the chemical rationale behind the predictions. arxiv.org This allows chemists to not only receive a prediction but also to understand the underlying structure-property relationships, fostering a synergistic relationship between computational power and chemical intuition. arxiv.org

Structure Activity Relationship Sar Studies Pertaining to Fluorinated Benzyl Alcohol Scaffolds

The Decisive Influence of Fluorine: Unpacking Substitution Patterns

The introduction of fluorine atoms onto a benzyl (B1604629) alcohol framework profoundly alters its characteristics. The position and number of these highly electronegative atoms dictate the electronic and steric landscape of the molecule, thereby influencing its reactivity and potential applications.

A Tale of Two Fluorines: Positional Isomerism and its Electronic and Steric Consequences

From a steric perspective, the two fluorine atoms at the ortho and meta positions to the benzyl alcohol moiety introduce moderate bulk. This steric hindrance can influence the approach of reagents to the benzylic carbon and the hydroxyl group, potentially directing the outcome of chemical transformations.

Table 1: Calculated Geometrical Parameters for 4-Ethoxy-2,3-difluoro benzamide

| Parameter | Bond Length (Å) - B3LYP/6-31+G(d,p) | Bond Length (Å) - B3LYP/6-311++G(d,p) |

| C1-C2 | 1.395 | 1.392 |

| C2-C3 | 1.393 | 1.390 |

| C3-F9 | 1.357 | 1.353 |

| C2-F8 | 1.351 | 1.347 |

| C4-O10 | 1.358 | 1.354 |

Data sourced from a computational study on 4-ethoxy-2,3-difluoro benzamide. researchgate.net

Navigating Three-Dimensional Space: Stereochemical Considerations

The synthesis and transformations of fluorinated benzyl alcohols often involve the creation or modification of a stereocenter at the benzylic carbon. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism and the nature of the substituents on the aromatic ring.

Studies on the reactions of chiral, deuterated benzyl fluorides provide a model for understanding the stereochemical pathways available to 4-Ethoxy-2,3-difluorobenzyl alcohol. beilstein-journals.org For instance, nucleophilic substitution reactions at the benzylic position can proceed through either an S(_N)1 or S(_N)2 mechanism.

S(_N)2 Pathway: This mechanism, which involves a backside attack by the nucleophile, leads to an inversion of stereochemistry. The presence of bulky substituents, such as the two fluorine atoms and the ethoxy group in this compound, could potentially hinder this pathway. beilstein-journals.org

S(_N)1 Pathway: This pathway involves the formation of a planar benzylic carbocation intermediate, which would lead to a racemic mixture of products. The stability of this carbocation is a key factor. The electron-donating ethoxy group at the para position can stabilize a positive charge at the benzylic carbon through resonance, potentially favoring an S(_N)1 mechanism under certain conditions. beilstein-journals.orgnih.gov

The choice of reagents and reaction conditions is therefore critical in controlling the stereochemistry of reactions involving this compound.

The Ethoxy Effect: A Modulator of Interactions and Pathways

The 4-ethoxy group plays a pivotal role in shaping the chemical personality of this compound. Its influence extends to both intermolecular interactions and the preferred pathways of synthetic transformations.

As an electron-donating group, the ethoxy substituent at the para-position increases the electron density of the aromatic ring through the mesomeric effect. This electronic contribution counteracts the strong inductive withdrawal of the two fluorine atoms. This push-pull electronic nature can influence the molecule's interaction with other polar molecules and its behavior in different solvent environments.

In the context of synthetic pathways, the electron-donating nature of the ethoxy group is particularly significant in reactions involving the formation of a benzylic carbocation. Studies on the dehydration of secondary benzyl alcohols have shown that electron-donating substituents at the para-position, such as a methoxy (B1213986) group (which is electronically similar to an ethoxy group), greatly facilitate the reaction by stabilizing the carbocation intermediate. nih.gov This suggests that this compound would be more susceptible to reactions proceeding through a benzylic cation compared to its non-ethoxylated, difluorinated counterpart.

A Comparative Lens: Benchmarking Against Other Substituted Benzyl Alcohols

To fully appreciate the unique reactivity of this compound, a comparative analysis with other substituted benzyl alcohols is essential.

The reactivity of benzyl alcohols is highly sensitive to the electronic nature of the substituents on the aromatic ring. For instance, in the oxidation of benzyl alcohols to aldehydes, electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups increase it.

A study on the functionalization of secondary benzyl alcohols highlights the pronounced difference in reactivity between electron-rich and electron-poor substrates. nih.gov While benzyl alcohols with electron-donating groups readily undergo dehydration, those with electron-withdrawing groups are often unreactive under the same conditions. nih.gov The presence of a single fluorine atom at the para-position in 1-(4-fluorophenyl)ethanol, for example, exhibits a delicate balance of inductive withdrawal and weak π-donation, influencing its reactivity. nih.gov

In the case of this compound, the combined effect of two strong electron-withdrawing fluorine atoms and one electron-donating ethoxy group creates a complex electronic profile. It is anticipated that its reactivity would be intermediate between that of a benzyl alcohol with only strong electron-withdrawing groups and one with only a strong electron-donating group.

Table 2: Qualitative Reactivity Comparison of Substituted Benzyl Alcohols in Dehydration Reactions

| Compound | Substituents | Expected Reactivity |

| 4-Methoxybenzyl alcohol | Electron-donating | High |

| 4-Fluorobenzyl alcohol | Weakly electron-withdrawing/donating | Moderate |

| 4-Nitrobenzyl alcohol | Strongly electron-withdrawing | Low |

| This compound | Two electron-withdrawing, one electron-donating | Moderate to Low |

This comparative analysis underscores the nuanced control that substituent patterns exert on the chemical transformations of benzyl alcohol scaffolds. The specific arrangement of the ethoxy and difluoro groups in this compound results in a unique balance of electronic and steric effects, defining its distinct place within this important class of organic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.